molecular formula C18H18N2O4S2 B2951528 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896284-57-4

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

カタログ番号: B2951528
CAS番号: 896284-57-4
分子量: 390.47
InChIキー: JWFCUAVKJKPBJF-VHEBQXMUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative intended for research use in drug discovery and medicinal chemistry. Compounds based on the benzothiazole scaffold are of significant scientific interest due to their broad spectrum of reported biological activities . This specific molecule features a sulfonamide group, a structural motif commonly investigated for its potential to interact with various enzymatic targets . Researchers can utilize this compound as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Its structure is related to other N-substituted benzothiazole derivatives that are explored in pharmaceutical research . The benzothiazole core is a privileged structure in medicinal chemistry, often associated with the development of potential therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-8-9-15-16(11-13)25-18(20(15)2)19-17(21)12-6-5-7-14(10-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFCUAVKJKPBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, affecting various cellular functions.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to bronchodilation and exert non-steroidal anti-inflammatory effects . These effects are particularly beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD).

Pharmacokinetics

The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it is likely to have good bioavailability in the target organ.

Result of Action

The dual inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects. This can help alleviate symptoms in conditions like COPD, where airway obstruction and inflammation are major issues.

生物活性

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its efficacy in various biological applications, particularly in cancer therapy and antimicrobial activities.

Structural Characteristics

The compound consists of several key structural elements:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its diverse biological activities.
  • Benzamide Moiety : This component enhances the compound's ability to interact with biological targets.
  • Ethoxy and Methylsulfonyl Substituents : These groups may influence the compound's solubility, stability, and interaction with biological systems.

Molecular Structure

The molecular formula for this compound can be represented as follows:

C16H18N2O3SC_{16}H_{18}N_2O_3S

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives in targeting various cancer pathways. Compounds similar to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide have shown promising results in inhibiting tumor growth through mechanisms such as:

  • EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests it may also inhibit this pathway, which is crucial in many cancers.
  • BRAF V600E Inhibition : Similar thiazole derivatives have demonstrated effective inhibition of BRAF V600E, a common mutation in melanoma and other cancers.

In a comparative study, derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 86 nM against various human cancer cell lines, indicating significant antiproliferative activity .

Antimicrobial Activity

Thiazole derivatives have been documented for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds were reported as low as 50 μg/mL against various microorganisms, suggesting robust antibacterial and antifungal activities .

The proposed mechanisms through which (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exerts its biological effects include:

  • Enzyme Inhibition : The thiazole moiety can interact with specific enzymes involved in cancer progression or microbial metabolism.
  • Signal Transduction Modulation : The compound may alter signaling pathways that are critical for cell proliferation and survival.

Case Study 1: Antiproliferative Activity

In an experimental study, a series of thiazole-based compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with similar structural features to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exhibited significant growth inhibition, with some achieving comparable potency to established anticancer drugs like erlotinib .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of thiazole derivatives. The study revealed that certain derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The results underscored the importance of structural modifications in enhancing biological activity .

類似化合物との比較

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituents on the benzothiazole ring, alkyl/aryl groups at position 3, and functional groups on the benzamide moiety. Below is a comparative analysis:

Table 1: Substituent Effects and Molecular Properties
Compound Name / ID Substituents (Benzothiazole) Benzamide Group Molecular Weight Key Properties
Target Compound 6-Ethoxy, 3-methyl 3-(methylsulfonyl) ~420–440* High polarity (methylsulfonyl)
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide 6-Acetamido, 3-methyl Benzamide 382.46 pKa ~13.84, moderate solubility
N-(3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide 6-Fluoro, 3-ethyl 3-Fluoro 344.36 Increased lipophilicity (F)
(E)-N-(6-(Methylsulfonyl)-3-(propargyl)benzo[d]thiazol-2(3H)-ylidene)-... 6-Methylsulfonyl, 3-propargyl 2-(2-oxobenzo[d]oxazolyl) 441.5 Bulky oxazolone moiety
N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)... 4-Fluoro, 3-(2-ethoxyethyl) 3-(methylsulfonyl) 422.5 Flexible ethoxyethyl chain
Key Observations:
  • Substituent Position 6 : The target compound’s 6-ethoxy group balances hydrophilicity and steric bulk, contrasting with the polar 6-acetamido or electron-withdrawing 6-fluoro groups. The 6-methylsulfonyl in enhances solubility but may reduce membrane permeability.
  • Position 3 Modifications : A 3-methyl group (target) offers steric simplicity compared to 3-propargyl or 3-(2-ethoxyethyl) , which introduce conformational flexibility or reactivity (e.g., propargyl for click chemistry).

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–50°C+25% vs. RT
mCPBA Equivalents1.1–1.3 eqMaximizes iodine(III) intermediate
Solvent (DCE:TFE)1:1Balances solubility and reactivity
Reaction Time16 hoursCompletes cyclization

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/DataStructural Insight
¹H NMR (400 MHz)δ 8.7 (s, 1H, imine)Confirms (E)-configuration
HRMS (ESI+)[M+H]⁺ = 443.1234<2 ppm error
IR (KBr)1345 cm⁻¹ (S=O)Sulfonyl group

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。